Cas no 5342-95-0 (1-(Piperidin-1-ylmethyl)naphthalen-2-ol)
1-(Piperidin-1-ylmethyl)naphthalen-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
- 1-((piperidin-1-yl)methyl)naphthalen-2-ol
- 1-(Piperidin-1-ylmethyl)-2-naphthol
- 1-(piperidinomethyl)-2-naphthol
- 2-Naphthalenol,1-(1-piperidinylmethyl)-
- 1-piperidin-1-ylmethyl-naphthalen-2-ol
- 1-Piperidinomethyl-[2]naphthol
- 1-PIPERIDINOMETHYL-2-NAPHTHOL
- 1-piperidinomethylene-2-naphthol
- piperidinomethyl-2-naphthol
- Ro 3-0514
- 1-Piperidinylmethyl-2-naphthol
- SCHEMBL13700903
- TS-00724
- 5-20-02-00241 (Beilstein Handbook Reference)
- MLS002637703
- EN300-08750
- Z44087463
- 1-(1-piperidinylmethyl)-2-naphthalenol
- AI3-23150
- cid_21436
- NSC 3684
- 2-Naphthalenol, 1-(1-piperidinylmethyl)-
- 1-(1-piperidinylmethyl)-2-naphthol
- AMY10461
- alpha-Piperidinomethyl-beta-naphthol
- BDBM91378
- FT-0605862
- SMR001354233
- NSC3684
- SR-01000635926-1
- 5342-95-0
- HMS3085I21
- 1-[(piperidin-1-yl)methyl]naphthalen-2-ol
- Oprea1_565081
- 2-NAPHTHOL, 1-(PIPERIDINOMETHYL)-
- CS-0307846
- MLS-0440404.0001
- 2-Naphthol, 1-piperidino-methyl-
- CHEMBL2005694
- AKOS000605809
- BRN 0185859
- Maybridge1_000036
- 1-(piperidin-1-yl-methyl)-naphthalen-2-ol
- CCG-46214
- NSC-3684
- 1-(1-piperidylmethyl)naphthalen-2-ol
- L10053
- MixCom1_000058
- Oprea1_733906
- 1-Piperidin-1-ylmethyl-2-naphthol
- MFCD00021615
- DTXSID50201585
- DB-032424
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- MDL: MFCD00021615
- Inchi: 1S/C16H19NO/c18-16-9-8-13-6-2-3-7-14(13)15(16)12-17-10-4-1-5-11-17/h2-3,6-9,18H,1,4-5,10-12H2
- InChI Key: WFZSFSMELSBBJO-UHFFFAOYSA-N
- SMILES: OC1C=CC2C=CC=CC=2C=1CN1CCCCC1
Computed Properties
- Exact Mass: 241.14700
- Monoisotopic Mass: 241.146664
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5
- XLogP3: 3.5
Experimental Properties
- Density: 1.158
- Melting Point: 88-90 ºC
- Boiling Point: 393.2°Cat760mmHg
- Flash Point: 198.8°C
- PSA: 23.47000
- LogP: 3.46920
1-(Piperidin-1-ylmethyl)naphthalen-2-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Piperidin-1-ylmethyl)naphthalen-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P97360-1g |
1-(Piperidin-1-ylmethyl)naphthalen-2-ol |
5342-95-0 | 1g |
¥1810.0 | 2021-09-08 | ||
| TRC | B448940-50mg |
1-(Piperidin-1-ylmethyl)naphthalen-2-ol |
5342-95-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B448940-100mg |
1-(Piperidin-1-ylmethyl)naphthalen-2-ol |
5342-95-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B448940-500mg |
1-(Piperidin-1-ylmethyl)naphthalen-2-ol |
5342-95-0 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Alichem | A129000210-1g |
1-((Piperidin-1-yl)methyl)naphthalen-2-ol |
5342-95-0 | 95% | 1g |
$172.11 | 2023-09-01 | |
| Alichem | A129000210-5g |
1-((Piperidin-1-yl)methyl)naphthalen-2-ol |
5342-95-0 | 95% | 5g |
$516.17 | 2023-09-01 | |
| Chemenu | CM141330-5g |
1-(Piperidin-1-ylmethyl)-2-naphthol |
5342-95-0 | 95% | 5g |
$510 | 2021-08-05 | |
| Chemenu | CM141330-5g |
1-(Piperidin-1-ylmethyl)-2-naphthol |
5342-95-0 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB227536-250 mg |
1-(Piperidinomethyl)-2-naphthol |
5342-95-0 | 250mg |
€294.10 | 2023-04-27 | ||
| abcr | AB227536-1 g |
1-(Piperidinomethyl)-2-naphthol |
5342-95-0 | 1g |
€654.40 | 2023-04-27 |
1-(Piperidin-1-ylmethyl)naphthalen-2-ol Suppliers
1-(Piperidin-1-ylmethyl)naphthalen-2-ol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-(Piperidin-1-ylmethyl)naphthalen-2-ol
Recent Advances in the Study of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS: 5342-95-0) in Chemical Biology and Pharmaceutical Research
The compound 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS: 5342-95-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol as a scaffold for designing novel bioactive molecules. Its naphthalene core, combined with the piperidinylmethyl substituent, offers a promising platform for modulating interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several kinase enzymes implicated in cancer progression, suggesting its potential as a lead compound for anticancer drug development.
In terms of synthetic approaches, researchers have developed more efficient routes to produce 1-(Piperidin-1-ylmethyl)naphthalen-2-ol with higher yields and purity. A recent publication in Organic Process Research & Development described a novel catalytic system that reduces the number of synthetic steps while maintaining excellent stereoselectivity. This advancement is particularly significant for scaling up production for preclinical studies.
Pharmacological investigations have revealed interesting structure-activity relationships (SAR) for this compound class. The hydroxyl group at the 2-position of the naphthalene ring appears crucial for maintaining biological activity, while modifications to the piperidine moiety can significantly alter target selectivity. These findings were corroborated by molecular docking studies published in Bioorganic & Medicinal Chemistry Letters, which provided insights into the binding modes of these compounds with their protein targets.
From a drug development perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that 1-(Piperidin-1-ylmethyl)naphthalen-2-ol exhibits favorable pharmacokinetic properties, including good membrane permeability and moderate metabolic stability. However, researchers note that further optimization may be required to improve its solubility profile for formulation purposes.
Beyond its potential as a therapeutic agent, this compound has also found applications in chemical biology as a fluorescent probe. Its naphthalene core provides intrinsic fluorescence properties that can be exploited for imaging applications. A 2024 study in ACS Chemical Biology demonstrated its utility in tracking protein-protein interactions in live cells, opening new avenues for studying cellular signaling pathways.
In conclusion, the growing body of research on 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (CAS: 5342-95-0) underscores its importance as both a potential therapeutic agent and a valuable tool in chemical biology. While significant progress has been made in understanding its properties and applications, further research is needed to fully realize its potential in drug discovery and development. The compound's versatility and the recent methodological advances in its synthesis and modification suggest it will remain an important focus of research in the coming years.
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